molecular formula C12H10ClNO2 B6367855 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol CAS No. 1261956-88-0

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol

Cat. No.: B6367855
CAS No.: 1261956-88-0
M. Wt: 235.66 g/mol
InChI Key: UBZHZRAQKHVRGV-UHFFFAOYSA-N
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Description

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol is an organic compound that belongs to the class of pyridine derivatives It is characterized by the presence of a chloro and methoxy substituent on the phenyl ring, which is attached to the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely used method for forming carbon-carbon bonds. This reaction typically involves the coupling of a boronic acid or ester with a halogenated aromatic compound in the presence of a palladium catalyst . The reaction conditions are generally mild, and the reagents are relatively stable and environmentally benign.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.

    Substitution: The chloro substituent can be replaced by other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used to replace the chloro substituent.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol involves its interaction with specific molecular targets and pathways. The chloro and methoxy substituents on the phenyl ring can influence the compound’s binding affinity and selectivity for certain receptors or enzymes. These interactions can modulate biological processes and lead to various pharmacological effects .

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chloro-2-methoxyphenyl)pyridin-2-amine
  • 5-(4-Chloro-2-methoxyphenyl)pyridin-4-ol
  • 5-(4-Chloro-2-methoxyphenyl)pyridin-3-amine

Uniqueness

5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both chloro and methoxy groups on the phenyl ring, along with the hydroxyl group on the pyridine ring, provides a distinct set of properties that can be leveraged in various applications .

Properties

IUPAC Name

5-(4-chloro-2-methoxyphenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10ClNO2/c1-16-12-5-9(13)2-3-11(12)8-4-10(15)7-14-6-8/h2-7,15H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBZHZRAQKHVRGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)Cl)C2=CC(=CN=C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683002
Record name 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.66 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261956-88-0
Record name 5-(4-Chloro-2-methoxyphenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683002
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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